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CAS No.: 1803610-14-1

Cat. No.: B2799462

Get Quote

Executive Summary: The Morpholine-Carbamate
Nexus
In the landscape of medicinal chemistry, the morpholine heterocycle is a "privileged scaffold,"

valued for its ability to optimize physicochemical properties such as solubility, lipophilicity, and

metabolic stability. Morpholine-4-carboxylates (defined as the N-alkoxycarbonyl morpholine

moiety, 1) represent a specific subclass where the morpholine nitrogen is acylated by a

carboxylate group (forming a carbamate linkage).

This structural modification serves three critical functions in drug design:

Basicity Modulation: It effectively quenches the basicity of the morpholine nitrogen (reducing

pKa from ~8.3 to neutral), altering blood-brain barrier (BBB) permeability and lysosomal

trapping.
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Prodrug Capabilities: The carbamate linkage acts as a metabolically labile or stable linker,

depending on the "R" substituent, useful for solubilizing lipophilic alcohols.

Pharmacophoric Interactions: The carbonyl oxygen serves as a hydrogen bond acceptor

(HBA), while the morpholine oxygen maintains its role as a weak HBA, creating a distinct

electrostatic signature for receptor binding (e.g., in Dopamine D4 antagonists).

This guide dissects the SAR of this moiety, providing actionable protocols for synthesis and

biological evaluation.[1][2][3]

Structural Anatomy & SAR Dimensions
The SAR of morpholine-4-carboxylates is multidimensional. We analyze the molecule in three

zones: the Morpholine Core (Zone A), the Carbamate Linker (Zone B), and the Distal Ester

Group (Zone C).

Zone A: The Morpholine Core (Conformation & Chirality)
The morpholine ring predominantly adopts a chair conformation.

Unsubstituted Ring: Provides a compact, polar-hydrophobic balance (ClogP ~ -0.86 for

morpholine itself).

C2/C3 Substitution: Introducing substituents (e.g., methyl, hydroxymethyl) at C2 or C3

creates chirality and restricts conformational flexibility.

Insight: In Dopamine D4 antagonists, (S)-2-substitution is often critical for potency, as it

directs the vector of the attached groups into specific hydrophobic pockets of the receptor.

Stereoelectronic Effect: Substituents at C2 (adjacent to Oxygen) vs. C3 (adjacent to

Nitrogen) have vastly different impacts on the ring pucker and the orientation of the N-

carboxylate vector.

Zone B: The Carbamate Linker (Electronic Masking)
The N-acylation transforms the amine from a hydrogen bond donor/acceptor (at physiological

pH) to a pure acceptor.
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Metabolic Stability: The carbamate is generally more stable to hydrolysis than the

corresponding ester but less stable than an amide.

Enzyme Inhibition: In serine hydrolase inhibitors (e.g., FAAH), this carbamate can act as a

"warhead," carbamoylating the active site serine. The reactivity is tuned by the leaving group

ability of the morpholine (poor) vs. the R-O group.

Zone C: The Distal R-Group (Lipophilicity & Sterics)
The "R" group of the carboxylate (-COOR) is the primary lever for tuning LogP.

Alkyl Groups (Methyl, Ethyl): Lower molecular weight, used to cap the nitrogen and reduce

polarity without adding significant bulk.

Bulky Groups (t-Butyl, Benzyl):

t-Butyl (Boc): often used as a protecting group but also increases lipophilicity significantly,

potentially improving membrane permeability in early leads.

Bioactive Moieties:[4][5][6] R can be a drug scaffold itself, where the morpholine-

carboxylate acts as a solubilizing "cap."

Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process when optimizing morpholine-4-

carboxylates.
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Figure 1: SAR Decision Tree for Morpholine-4-Carboxylate Optimization. This logic flow guides

the medicinal chemist through the three zones of modification.

Synthetic Pathways[6][7][8]
Robust synthesis is the backbone of any SAR campaign. Two primary methods are

recommended: the classical Chloroformate Method (for library generation) and the Green

Carbonate Method (for scale-up).

Method A: Chloroformate Coupling (Standard)
This method is preferred for generating diverse libraries due to the commercial availability of

various chloroformates.

Reaction:

Protocol 1: General Synthesis of Morpholine-4-Carboxylates

Setup: Charge a round-bottom flask with Morpholine (1.0 equiv) and dry Dichloromethane

(DCM) [0.2 M].
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Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Cool

to 0°C under N2 atmosphere.

Addition: Dropwise add the appropriate Alkyl Chloroformate (1.1 equiv) over 15 minutes.

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC

(EtOAc/Hexane) or LC-MS.

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted

morpholine/base), then sat. NaHCO3, then Brine.

Purification: Dry over Na2SO4, concentrate. Purify via flash column chromatography if

necessary (often quantitative yield without chromatography).

Method B: Dimethyl Carbonate (DMC) Methylation
(Green)
For the specific synthesis of Methyl morpholine-4-carboxylate, DMC is a non-toxic alternative to

methyl chloroformate.

Reaction:

Note: This reaction often requires a catalyst (e.g., ionic liquids or basic catalysts) and reflux

conditions, as DMC is less reactive than chloroformates.

Key Experimental Data & Validation
When evaluating these derivatives, quantitative data is essential. Below is a summary of

expected physicochemical shifts based on R-group modification.

Table 1: Physicochemical Impact of R-Group Variation
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Compound R-Group
ClogP
(Calc)

pKa (Conj.
Acid)

Metabolic
Stability
(HLM)

Application
Note

Morpholine H (Amine) -0.86 8.36
Low (N-

oxidation)

Parent

heterocycle

MMC Methyl -0.20 Neutral High
Polar capping

group

EMC Ethyl 0.15 Neutral High

Standard

prodrug

moiety

BMC t-Butyl 1.45 Neutral High
Lipophilic,

bulky (Boc)

BnMC Benzyl 1.80 Neutral Moderate
UV-active,

cleavable

Data Source: Calculated via ChemAxon / PubChem Computed Properties.

Protocol 2: Microsomal Stability Assay (Validation)
To verify the stability of the carbamate linkage (Zone B) against esterases and oxidases:

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) (0.5

mg/mL) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-regenerating system. Incubate at 37°C.

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing

internal standard.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time.

.
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Target:

min indicates a stable carbamate suitable for systemic distribution.

min suggests prodrug potential.

Case Study: Dopamine D4 Antagonists
A seminal application of the morpholine-4-carboxylate scaffold is found in the design of

selective Dopamine D4 antagonists.[7]

Challenge: Achieve selectivity for D4 over D2/D3 receptors.

Solution: Utilization of (S)-2-(alkoxymethyl)morpholine-4-carboxylates.

Mechanism: The chiral center at C2 orients the alkoxymethyl group into a specific sub-

pocket. The N-carboxylate (often a t-butyl or similar bulky group in intermediates, or modified

to a urea/amide in final drugs) modulates the vector of the nitrogen lone pair, preventing non-

specific binding associated with the highly basic amine.

Outcome: High affinity (Ki < 10 nM) and selectivity were achieved by optimizing the C2-

stereocenter and the N4-substituent.

Synthesis Workflow Diagram
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Figure 2: General Synthesis Pathway via Chloroformate. This robust pathway is the industry

standard for generating SAR libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2799462/docs#technical-deep-dive-structure-activity-
relationship-sar-of-morpholine-4-carboxylates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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